- Treatment of metabolic disorders in equine animals, United States, , ,

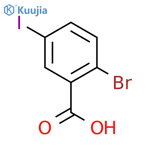

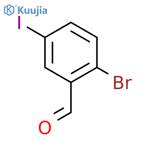

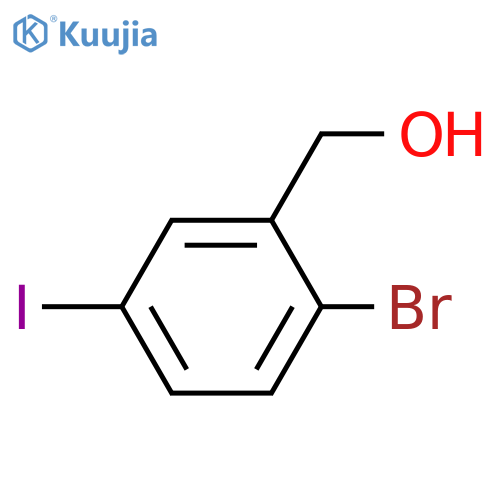

Cas no 946525-30-0 ((2-Bromo-5-iodophenyl)methanol)

946525-30-0 structure

Produktname:(2-Bromo-5-iodophenyl)methanol

CAS-Nr.:946525-30-0

MF:C7H6BrIO

MW:312.930413722992

MDL:MFCD11044842

CID:1065690

PubChem ID:53424372

(2-Bromo-5-iodophenyl)methanol Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 2-BROMO-5-IODOBENZYLALCOHOL

- (2-Bromo-5-iodophenyl)methanol

- 2-bromo-5-iodoBenzenemethanol

- 2-BROMO-5-IODOBENZYL ALCOHOL

- 2-bromo-5-iodobenzylalcohol

- WDXHGFYJUQMFDV-UHFFFAOYSA-N

- Benzenemethanol, 2-bromo-5-iodo-

- (2-Bromo-5-iodo-phenyl)-methanol

- CL9121

- AS05950

- CM13297

- 4-Bromo-3-hydroxymethyl-1-iodo-benzene

- AK158350

- ST24033832

- Z1150

- 2-Bromo-5-iodobenzenemethanol (ACI)

- SCHEMBL1713834

- WMB52530

- SY110675

- DTXSID20698488

- AKOS024258482

- DS-9342

- MFCD11044842

- Z1269159494

- EN300-2950157

- CS-0031364

- DA-26783

- 946525-30-0

- AS-813/43501691

- AC-30706

- 2-Bromo-5-iodobenzyl alcohol, 97%

-

- MDL: MFCD11044842

- Inchi: 1S/C7H6BrIO/c8-7-2-1-6(9)3-5(7)4-10/h1-3,10H,4H2

- InChI-Schlüssel: WDXHGFYJUQMFDV-UHFFFAOYSA-N

- Lächelt: BrC1C(CO)=CC(I)=CC=1

Berechnete Eigenschaften

- Genaue Masse: 311.86467g/mol

- Monoisotopenmasse: 311.86467g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 1

- Anzahl der Akzeptoren für Wasserstoffbindungen: 1

- Schwere Atomanzahl: 10

- Anzahl drehbarer Bindungen: 1

- Komplexität: 110

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 20.2

- XLogP3: 2.4

Experimentelle Eigenschaften

- Dichte: 2.211±0.06 g/cm3 (20 ºC 760 Torr),

- Schmelzpunkt: 112-116 °C

- Löslichkeit: Leicht löslich (1,6 g/l) (25°C),

(2-Bromo-5-iodophenyl)methanol Sicherheitsinformationen

- Gefahrenhinweis: H315-H319-H335

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:3

- Lagerzustand:2-8°C

(2-Bromo-5-iodophenyl)methanol Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB440740-25 g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 25g |

€244.70 | 2023-04-22 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UC073-20g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 20g |

564.0CNY | 2021-07-12 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B48840-25g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 25g |

¥329.0 | 2022-10-09 | |

| Chemenu | CM102432-100g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 95+% | 100g |

$*** | 2023-05-29 | |

| Enamine | EN300-2950157-0.25g |

(2-bromo-5-iodophenyl)methanol |

946525-30-0 | 95.0% | 0.25g |

$22.0 | 2025-03-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067484-25g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 25g |

¥194.00 | 2024-04-24 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1067484-100g |

(2-Bromo-5-iodophenyl)methanol |

946525-30-0 | 98% | 100g |

¥831.00 | 2024-04-24 | |

| abcr | AB440740-10g |

(2-Bromo-5-iodophenyl)methanol, 95%; . |

946525-30-0 | 95% | 10g |

€75.00 | 2025-02-17 | |

| abcr | AB440740-100g |

(2-Bromo-5-iodophenyl)methanol, 95%; . |

946525-30-0 | 95% | 100g |

€181.80 | 2024-08-03 | |

| Enamine | EN300-2950157-25g |

(2-bromo-5-iodophenyl)methanol |

946525-30-0 | 95% | 25g |

$232.0 | 2023-09-06 |

(2-Bromo-5-iodophenyl)methanol Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt

Referenz

Herstellungsverfahren 2

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 30 min, rt

Referenz

- (Benzofuranyl)aminoalkyl-substituted boronic acid derivatives and their preparation and use for the treatment of viral infections, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 0 °C; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C → rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Referenz

- Crystalline complex of 1-cyano-2-(4-cyclopropyl-benzyl)-4-(ss-D-glucopyranos-1-yl)-benzene, methods for its preparation and the use thereof for preparing medicaments, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen

Referenz

- Processes for preparing peptide analog as antiviral agent, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Water

Referenz

- Glucopyranosyl-substituted benzonitrile derivatives, pharmaceutical compositions containing such compounds, their use and process for their manufacture, World Intellectual Property Organization, , ,

Herstellungsverfahren 6

Reaktionsbedingungen

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; rt

Referenz

- Treatment of metabolic disorders in feline animals, United States, , ,

Herstellungsverfahren 7

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ; 10 - 25 °C

1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

1.2 Reagents: Sulfuric acid Solvents: Tetrahydrofuran ; 10 - 30 °C; 2 h, rt; rt → 66 °C; 2 h, 66 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; rt

Referenz

- Method for preparation of 2-bromo-5-iodobenzylalcohol, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; 6 h, 20 °C; cooled

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, 20 °C

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Referenz

- Treatment of metabolic disorders in canine animals, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide , Water ; 10 - 15 °C; 12 - 16 h, 10 - 15 °C

Referenz

- Preparation method of 2-bromo-5-iodo-benzyl alcohol, China, , ,

Herstellungsverfahren 10

Reaktionsbedingungen

1.1 Reagents: Oxalyl chloride Catalysts: Dimethylformamide Solvents: Dichloromethane ; cooled; 6 h, rt

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

1.2 Reagents: Lithium borohydride Solvents: Tetrahydrofuran ; cooled; 1 h, rt

1.3 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water

Referenz

- Process for the preparation of glucopyranosyl-substituted benzonitriles for use as therapeutic agents treating metabolic disorders, United States, , ,

Herstellungsverfahren 11

Reaktionsbedingungen

1.1 Reagents: Borane Solvents: Tetrahydrofuran ; 0 °C; 4 h, rt

1.2 Solvents: Water ; 0 °C

1.2 Solvents: Water ; 0 °C

Referenz

- Preparation of bicyclic proline compounds as transient receptor potential channel antagonists, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen

1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 5 - 20 h, 0 - 10 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 5 - 6

Referenz

- Process for preparing 5-iodo-2-bromobenzyl alcohol, China, , ,

(2-Bromo-5-iodophenyl)methanol Raw materials

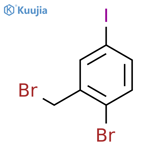

- 1-bromo-2-(bromomethyl)-4-iodobenzene

- 2-Bromo-5-iodobenzoyl chloride

- 2-Bromo-5-iodobenzoic acid

- 2-Bromo-5-iodobenzaldehyde

(2-Bromo-5-iodophenyl)methanol Preparation Products

(2-Bromo-5-iodophenyl)methanol Verwandte Literatur

-

Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Kelly M. Stewart,Kristin L. Horton Org. Biomol. Chem., 2008,6, 2242-2255

-

Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535

-

Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597

946525-30-0 ((2-Bromo-5-iodophenyl)methanol) Verwandte Produkte

- 91880-72-7(3-(Chloromethyl)-benzeneacetic acid methyl ester)

- 946286-12-0(N-{2-4-(dimethylamino)phenyl-2-(4-phenylpiperazin-1-yl)ethyl}-4-methoxybenzamide)

- 1803999-58-7(3-(Aminomethyl)-2-methoxy-4-nitro-6-(trifluoromethoxy)pyridine)

- 2228582-99-6(tert-butyl N-1-(1-methyl-1H-indazol-3-yl)-2-oxoethylcarbamate)

- 1256810-54-4(Methyl 3-bromo-4-fluoropicolinate)

- 1804101-70-9(Methyl 3,5-bis(trifluoromethyl)picolinate)

- 937604-82-5(2-[(2-chloro-3-oxocyclohex-1-en-1-yl)amino]benzoic acid)

- 915927-61-6(8-(2-aminophenyl)-3-butyl-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 478364-01-1(3-(piperidin-4-yl)piperidin-2-one)

- 1805551-69-2(5-(Difluoromethyl)-4-methoxy-2-methylpyridine-3-sulfonyl chloride)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:946525-30-0)(2-Bromo-5-iodophenyl)methanol

Reinheit:99%

Menge:500g

Preis ($):364.0